molecular formula C14H11Br2NO2 B325196 2-(2,4-dibromophenoxy)-N-phenylacetamide

2-(2,4-dibromophenoxy)-N-phenylacetamide

Cat. No.: B325196
M. Wt: 385.05 g/mol
InChI Key: RNFDTSWNFGMDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dibromophenoxy)-N-phenylacetamide is an acetamide derivative featuring a 2,4-dibromophenoxy group attached to the acetamide core and an N-phenyl substituent.

Properties

Molecular Formula

C14H11Br2NO2

Molecular Weight

385.05 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)-N-phenylacetamide

InChI

InChI=1S/C14H11Br2NO2/c15-10-6-7-13(12(16)8-10)19-9-14(18)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)

InChI Key

RNFDTSWNFGMDAG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural-Activity Relationships (SAR)

  • Halogen Effects :
    • Bromine vs. Fluorine/Nitro: Bromine’s larger atomic radius and polarizability may enhance halogen bonding but reduce solubility. Fluorine and nitro groups offer stronger electron-withdrawing effects, critical for antitubercular activity .
  • Substituent Position :
    • Para-substituted bromine (as in PBDEs) showed antiviral efficacy, while meta/ortho positions in antitubercular analogs reduced activity .
  • Safety Profile: Acetamide derivatives (e.g., 3m) demonstrated low cytotoxicity in vitro, suggesting the core structure’s biocompatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.